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Biotinamido Poly(ethylene glycol)1000

Cat. No.: B1151805
M. Wt: 1000
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Biotin-Poly(ethylene glycol) Conjugates in Contemporary Biomedical and Materials Research

Biotin-Poly(ethylene glycol) (Biotin-PEG) conjugates represent a cornerstone in the fields of biomedical and materials research. These molecules merge the high-specificity binding of biotin (B1667282) with the advantageous physicochemical properties of Poly(ethylene glycol). In biomedicine, PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic efficacy of proteins and nanocarriers. ekb.egntnu.no It can increase the water solubility of poorly soluble compounds and improve their pharmacokinetic profiles. ekb.eg The conjugation of Biotin-PEG to therapeutic proteins or drug delivery systems, such as nanoparticles and liposomes, allows for targeted delivery to cells or tissues that express biotin receptors or have been pre-targeted with avidin (B1170675) or streptavidin. This approach is leveraged in areas like cancer therapy and diagnostics. nih.gov

In materials science, Biotin-PEG conjugates are instrumental for the functionalization of surfaces. nih.gov Coating biomedical devices with PEG helps to create a "stealth" layer that can reduce protein adsorption, prevent the host's immune system recognition, and decrease bacterial adhesion, thereby improving biocompatibility. ekb.egnih.govnih.gov The terminal biotin group on these PEGylated surfaces provides a specific anchor point for the immobilization of proteins, enzymes, or antibodies via avidin or streptavidin, which is crucial for developing biosensors, diagnostic arrays, and cell-adhesion-resistant coatings. nih.govacs.org

Significance and Foundational Principles of Biotinamido Poly(ethylene glycol)1000 in Advanced Bioconjugation

This compound is a heterobifunctional molecule specifically designed for advanced bioconjugation. Its significance lies in the distinct functions of its constituent parts: the biotin moiety, the PEG spacer, and the terminal reactive group linked via a stable amide bond.

Biotin Moiety : Biotin (Vitamin B7) exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. bpsbioscience.com This binding is rapid, highly stable, and resistant to extremes of pH, temperature, and proteolysis, making it a reliable tool for molecular detection, purification, and targeting. wikipedia.org

Poly(ethylene glycol)1000 Spacer : The PEG component is a polymer with a molecular weight of approximately 1000 g/mol . scbt.comsigmaaldrich.com This flexible, hydrophilic chain serves several purposes. It increases the water solubility of the conjugate and the molecule it attaches to. ekb.egwikipedia.org Crucially, it acts as a long spacer arm that reduces steric hindrance, allowing the biotin group greater accessibility to the binding pockets of avidin or streptavidin, which are located below the protein surface. nih.govwikipedia.org This spacing is vital for efficient binding, especially on crowded surfaces or large biomolecules. nih.govacs.org The PEG chain also contributes to the biocompatibility of the conjugate by minimizing non-specific interactions with other proteins. acs.org

Amide Linkage : The term "biotinamido" signifies that the biotin is connected to the PEG chain through a stable amide bond. This covalent linkage is robust and ensures the integrity of the conjugate under a wide range of biological and chemical conditions.

These features make this compound a powerful reagent for creating precisely defined molecular architectures for applications ranging from immunoassays to targeted drug delivery systems. nih.govacs.org

Historical Trajectories and Key Paradigms in Biotinylation and Poly(ethylene glycol) Conjugation Chemistries

The use of this compound is built upon decades of development in two distinct but complementary fields: biotinylation and PEGylation.

Biotinylation : The scientific utility of biotin stems from the discovery of its high-affinity interaction with avidin. This led to the development of biotinylation, the process of covalently attaching biotin to a molecule of interest. wikipedia.org Early methods focused on chemical biotinylation, which utilizes reactive groups to label molecules. A common and enduring paradigm is the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (like the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds. nih.govwikipedia.org Over time, a variety of biotinylation reagents were developed to target other functional groups, such as sulfhydryls and carboxylates. bpsbioscience.comwikipedia.org An alternative approach, enzymatic biotinylation, uses the enzyme Biotin Ligase (BirA) to attach biotin to a specific recognition sequence (AviTag™), offering precise, site-specific labeling. bpsbioscience.comwikipedia.org

PEGylation : The concept of PEGylation was introduced in the late 1970s as a method to improve the pharmacokinetic properties of therapeutic proteins. ekb.eg The initial goal was to decrease immunogenicity and prolong the circulation half-life of proteins by covalently attaching PEG chains. nih.gov This proved highly successful, leading to several FDA-approved PEGylated drugs. The chemistry of PEGylation has also evolved, starting with "first-generation" PEGs that were often polydisperse and had limited reactive groups. Modern PEG synthesis provides "second-generation" heterobifunctional and multi-arm PEGs with well-defined molecular weights and a wide array of reactive functionalities for specific conjugation strategies. researchgate.net The fusion of these two technologies gave rise to Biotin-PEG conjugates, which combine the targeting specificity of biotin with the pharmacokinetic and biocompatibility benefits of PEG. nih.gov

Scope and Central Research Objectives Driving Investigations into this compound

Research involving this compound is driven by several key objectives aimed at advancing biotechnology and medicine.

Development of Targeted Drug Delivery Systems : A primary goal is to create nanocarriers (e.g., liposomes, polymersomes, or inorganic nanoparticles) decorated with this compound. These systems are designed to first evade the immune system due to the PEG shield and then to bind specifically to target cells that have been pre-targeted with streptavidin or that naturally overexpress biotin transporters. nih.govnih.gov This strategy aims to increase drug concentration at the site of disease while minimizing off-target effects.

Creation of Advanced Biosensors and Diagnostic Platforms : Researchers use this compound to functionalize sensor surfaces, such as those in optical waveguide lightmode spectroscopy (OWLS) or surface plasmon resonance (SPR) systems. acs.org By immobilizing this compound onto a surface, a stable and highly specific platform is created for capturing streptavidin-conjugated antibodies or other detection molecules, leading to highly sensitive and specific bioaffinity assays. acs.orgrapp-polymere.com

Surface Modification of Biomaterials and Medical Implants : The compound is investigated for its ability to render surfaces resistant to non-specific protein adsorption and cell adhesion, a phenomenon known as biofouling. nih.gov By covalently attaching this compound, a hydrophilic and biocompatible layer is formed that can then be used to specifically immobilize bioactive molecules to promote desired cellular responses or enhance device integration. nih.govrapp-polymere.com

Probing Molecular Interactions : The defined length of the PEG1000 chain allows it to be used as a molecular ruler to study the distance-dependence of biological interactions. By creating defined linkages between molecules or between a molecule and a surface, researchers can investigate the spatial requirements of receptor-ligand binding and other molecular recognition events. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight Approx. 1000 g/mol scbt.com
Synonyms Biotin-PEG1k-Amide
Physical Form May be solid, liquid, or solidified melt sigmaaldrich.com
Solubility Soluble in water and organic solvents wikipedia.org
Storage Temperature -20°C merckmillipore.com

Note: Properties are based on the general characteristics of PEG 1000 and biotin-PEG conjugates. Exact values may vary by manufacturer.

Properties

Molecular Formula

No Data Available

Molecular Weight

1000

Synonyms

Biotinamido PEG1000; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Biotinamido Poly Ethylene Glycol 1000

Overview of Biotinylation Strategies for Poly(ethylene glycol) Scaffolds

The process of covalently attaching biotin (B1667282) to molecules such as peptides, proteins, or nucleic acids is known as biotinylation. vectorlabs.com Poly(ethylene glycol) (PEG) is a desirable scaffold for biotinylation due to its biocompatibility, water solubility, and ability to reduce non-specific binding. sigmaaldrich.com The resulting Biotin-PEG conjugates are valuable tools in various life science and drug development applications. The synthesis of these conjugates can be tailored by varying the PEG length, the position of the biotin, and the linker chemistry, which in turn affects the final product's solubility, stability, and reactivity.

Several strategies exist for the biotinylation of PEG scaffolds. A common approach involves the use of reactive groups that can couple to amines, sulfhydryls, carboxyls, and carbohydrates. gbiosciences.com The choice of reactive group and buffer conditions, particularly pH, is crucial for efficient conjugation. gbiosciences.com For instance, amine-reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters, are widely used. gbiosciences.com

Another powerful strategy is "click chemistry," which offers highly efficient and specific conjugation of derivatized molecules under mild conditions. vectorlabs.combiochempeg.com This approach often involves the reaction of an alkyne-activated biotinylation reagent with an azide-functionalized PEG scaffold. vectorlabs.com The hydrophilic PEG spacer in these constructs provides a flexible connection that minimizes steric hindrance when binding to avidin (B1170675) or streptavidin molecules. vectorlabs.com

The versatility of PEG allows for the creation of heterobifunctional derivatives, where biotin is at one terminus and a different functional group is at the other, enabling the use of these molecules as crosslinking agents or spacers. jenkemusa.com

Detailed Synthetic Pathways to Biotinamido Poly(ethylene glycol)1000

The synthesis of this compound involves the covalent attachment of a biotin molecule to a poly(ethylene glycol) chain with an average molecular weight of 1000 g/mol . Various synthetic methodologies have been developed to achieve this conjugation, each offering distinct advantages in terms of efficiency, specificity, and reaction conditions.

A prevalent method for synthesizing Biotin-PEG conjugates is through the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters. gbiosciences.com This approach involves the reaction of an NHS-activated biotin derivative with an amine-terminated PEG. The NHS ester group reacts specifically with primary amines on the PEG to form a stable amide bond. biochempeg.comnih.gov

Alternatively, carbodiimide coupling can be employed to link a carboxyl-containing biotin derivative to an amine-terminated PEG. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxyl group of biotin, which then reacts with the amine group on the PEG to form an amide bond. gbiosciences.com The addition of N-hydroxysuccinimide or its sulfonated analog (Sulfo-NHS) to the reaction can enhance the coupling efficiency. researchgate.net

Coupling AgentReactive GroupsBond FormedKey Features
NHS Ester AmineAmideHigh specificity for primary amines. biochempeg.com
EDC Carboxyl, AmineAmideMediates the formation of an amide bond. gbiosciences.com

Click chemistry provides a highly efficient and specific method for the synthesis of Biotin-PEG conjugates. biochempeg.com This strategy typically involves the copper-catalyzed or strain-promoted cycloaddition of an azide and an alkyne. biochempeg.comnih.gov For example, a biotin molecule functionalized with an alkyne group can be "clicked" onto a PEG chain that has been modified to contain an azide group. vectorlabs.com The resulting triazole linkage is highly stable.

This method is advantageous due to its high yield, biocompatibility, and the fact that it can be performed in aqueous solutions. nih.gov The reaction is highly specific, minimizing the formation of side products and simplifying purification. biochempeg.com

Click Chemistry ReactionReactantsCatalystKey Features
CuAAC Azide, AlkyneCopper(I)High yield and specificity. nih.gov
SPAAC Azide, CyclooctyneNone (strain-promoted)Copper-free, suitable for biological systems. biochempeg.com

Solid-phase synthesis offers a modular and flexible approach for preparing biotinylated PEG derivatives. acs.orgnih.gov This technique allows for the stepwise construction of the molecule on a solid support, which simplifies purification as excess reagents and byproducts can be washed away at each step. nih.gov

A common strategy involves attaching a PEG spacer to a resin, followed by the coupling of biotin to the free end of the PEG chain. acs.org The use of protecting groups, such as the Fmoc group in peptide synthesis, allows for controlled and sequential addition of PEG units to achieve a desired linker length before the final biotinylation step. acs.org The final product is then cleaved from the solid support. nih.gov

While less common for the direct synthesis of this compound, enzymatic methods can be employed for site-specific PEGylation of biomolecules, which can then be biotinylated. springernature.com Enzymes can offer high specificity in modifying proteins or other biological macromolecules, which can be an advantage over purely chemical methods that may result in a heterogeneous mixture of products.

Purification and Isolation Methodologies for Biotinamido Poly(ethylene glycol) Conjugates

The purification of Biotinamido Poly(ethylene glycol) conjugates is a critical step to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the properties of the conjugate and the impurities present.

A common and effective technique for purifying PEG derivatives is precipitation . PEG and its derivatives are often soluble in solvents like methylene chloride, benzene, or acetone, but insoluble in ethyl ether or hexane. researchgate.net Adding a non-solvent to a solution of the crude product can selectively precipitate the desired PEG conjugate. researchgate.net

Chromatographic techniques are also widely used. Size-exclusion chromatography (SEC) can separate the PEG conjugate from smaller molecules like unreacted biotin or coupling agents. researchgate.netHigh-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC, can provide high-resolution separation and is often used for both analysis and purification of biotinylated peptides and other biomolecules. mdpi.com For larger PEG conjugates, especially those attached to proteins, gel filtration and ultrafiltration are useful for removing unreacted PEG. researchgate.net

In some cases, such as with biotinylated cross-linkers, affinity purification using streptavidin-coated supports can be used to enrich the biotin-containing molecules. nih.gov

Purification MethodPrinciple of SeparationTypical Application
Precipitation Differential solubilityInitial separation of PEG derivatives from reaction mixtures. researchgate.net
Size-Exclusion Chromatography Molecular sizeSeparation of PEG conjugates from smaller impurities. researchgate.net
HPLC Polarity and other interactionsHigh-resolution purification and analysis. mdpi.com
Affinity Chromatography Specific bindingEnrichment of biotinylated molecules. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GPC)

Chromatographic methods are powerful tools for the separation and analysis of this compound and other PEGylated molecules. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), are particularly prominent.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the purification and analysis of PEG and its conjugates. Reversed-phase HPLC (RP-HPLC) is often used for the separation of PEG oligomers, allowing for the verification of the polymer's composition. ingenieria-analitica.com Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are employed. ingenieria-analitica.com ELSD is particularly advantageous for gradient elutions, which are often necessary for resolving complex mixtures of PEG derivatives, as it is not affected by changes in the mobile phase composition and offers high sensitivity. ingenieria-analitica.com For this compound, HPLC can be used to assess purity, determine the degree of biotinylation, and separate the final product from unreacted biotin and PEG starting materials.

Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their hydrodynamic volume in solution. This technique is ideal for analyzing the molecular weight distribution of polymers like Poly(ethylene glycol). lcms.cz It can effectively separate PEGylated proteins or other large biomolecules from unconjugated, smaller PEG reagents. precisepeg.com For this compound, GPC/SEC is used to confirm the molecular weight and to detect any aggregation or fragmentation of the polymer chain. The analysis is typically straightforward as PEG is often used as a standard for column calibration. lcms.cz

Below is a table summarizing the application of these chromatographic techniques for the analysis of this compound.

Technique Principle of Separation Primary Application for this compound Common Detectors
HPLC Partitioning between a stationary phase and a liquid mobile phase based on polarity.Purity assessment, quantification of biotinylation, separation from reactants.ELSD, RI, Mass Spectrometry (MS)
GPC/SEC Separation based on molecular size and hydrodynamic volume.Molecular weight determination, analysis of polydispersity, detection of aggregates.Refractive Index (RI), Light Scattering (LS)

Dialysis and Ultrafiltration Procedures

Dialysis and ultrafiltration are membrane-based separation techniques that are widely used for the purification of PEG-containing molecules by separating them based on size.

Dialysis: This technique involves the use of a semi-permeable membrane to separate molecules of different sizes. nih.gov For the purification of a biotin-PEG conjugate linked to a larger molecule such as a protein, dialysis can be used to remove excess, unreacted this compound and other small molecule impurities. The conjugate-containing solution is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then placed in a large volume of buffer. The smaller impurities diffuse out of the bag, while the larger conjugate is retained.

Ultrafiltration: Ultrafiltration is a pressure-driven membrane filtration process that separates molecules based on size. nih.gov It can be used to concentrate a solution of this compound or to remove smaller impurities. nih.gov By selecting a membrane with an appropriate MWCO, smaller molecules can be forced through the membrane, leaving the larger PEG conjugate behind. This technique is often faster than dialysis and allows for simultaneous concentration of the sample. Studies have shown that the transmission of PEG through ultrafiltration membranes is dependent on factors such as operating pressure, crossflow, and the potential for concentration polarization at the membrane surface. nih.gov

The following table outlines the key features of dialysis and ultrafiltration for the purification of this compound conjugates.

Technique Driving Force Primary Function Key Parameters
Dialysis Concentration GradientRemoval of small molecule impurities (e.g., unreacted biotin, salts).Membrane Molecular Weight Cut-Off (MWCO), Buffer Volume, Time
Ultrafiltration Pressure GradientRemoval of small molecules, buffer exchange, sample concentration.Membrane MWCO, Transmembrane Pressure, Cross-flow Rate

Design Considerations for Biotinamido Poly(ethylene glycol) Architecture and Spacer Length

The architecture of the Poly(ethylene glycol) chain and the length of the spacer arm are critical design parameters that significantly influence the properties and efficacy of this compound in various applications.

The PEG component serves as a flexible, hydrophilic spacer that connects the biotin moiety to a target molecule. precisepeg.comprecisepeg.com This spacer is crucial for overcoming steric hindrance that might otherwise prevent the biotin from effectively binding to avidin or streptavidin. precisepeg.com The length and flexibility of the PEG chain can be adjusted to provide precise spatial control between the conjugated molecules. precisepeg.com Longer PEG chains generally offer greater flexibility and can more effectively reduce steric hindrance, which is particularly important when working with large biomolecules. precisepeg.com

Research has shown that the length of the PEG spacer can impact the binding kinetics and thermodynamic properties of the biotin-avidin interaction. While some studies have found little influence of PEG chain length on binding affinity, others have demonstrated that an optimal spacer length can enhance binding and reduce non-specific interactions. nih.govnih.gov For instance, in biotin-PEG-fluorophore conjugates, the PEG spacer's advantages include reduced steric strain in biotin-avidin bridges and minimized non-specific adsorption. nih.gov However, excessively long PEG chains could potentially mask the biologically active site of a conjugated peptide, thereby impairing its binding affinity. mdpi.com

The architecture of the PEG molecule also plays a significant role. While this compound is typically a linear polymer, PEG can be synthesized in various forms, such as branched (Y-shaped) or brush-type architectures. nih.gov Studies comparing different PEG architectures have revealed that they can have varying effects on properties like protein shielding. For example, a brush-type PEG architecture was found to offer significantly greater protein shielding capacity compared to linear or Y-shaped PEGs, while having a minimal impact on the hybridization energy of conjugated DNA. nih.gov The choice of architecture depends on the specific application, balancing factors like solubility, immunogenicity, and the need to control spatial orientation and accessibility of the biotin group. precisepeg.comnanosoftpolymers.com

The table below summarizes key design considerations for the spacer length and architecture of biotin-PEG conjugates.

Design Parameter Considerations Impact on Functionality
Spacer Length Short PEGs are suitable for compact systems, while longer PEGs provide more flexibility. precisepeg.com The optimal length depends on the size of the conjugated molecules and the desired spatial separation.Affects steric hindrance, binding kinetics, and non-specific adsorption. precisepeg.comnih.gov Can influence the accessibility of the biotin moiety to avidin/streptavidin. nih.gov
PEG Architecture Linear, branched (Y-shaped), or brush-type structures can be utilized. nih.gov The choice of architecture influences the overall shape and hydrodynamic volume of the conjugate.Impacts protein shielding, immunogenicity, and pharmacokinetic properties. nih.gov Different architectures can offer varying degrees of steric protection and control over ligand presentation.

Advanced Characterization and Analytical Techniques for Biotinamido Poly Ethylene Glycol 1000 Conjugates

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopy is a cornerstone in the analysis of Biotin-PEG1000 conjugates, providing detailed information about chemical structure, functional groups, and quantitative properties.

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique used to confirm the covalent conjugation of biotin (B1667282) to the Poly(ethylene glycol) chain. By analyzing the chemical shifts and integration of proton signals, researchers can verify the presence of both the biotin and PEG moieties within the conjugate structure.

In the ¹H NMR spectrum of a Biotin-PEG conjugate, characteristic peaks corresponding to the protons of the PEG backbone are typically observed as a large, dominant signal around 3.6 ppm, which corresponds to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-). researchgate.netresearchgate.net The successful attachment of biotin is confirmed by the appearance of specific signals from the biotin molecule, although these may have lower intensity compared to the PEG signal. researchgate.net Key signals from the biotin moiety include protons from its ureido ring, thiophane ring, and valeric acid side chain. researchgate.net The ratio of the integrals of the biotin protons to the PEG protons can be used to estimate the efficiency of the conjugation reaction. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Biotin-PEG Conjugates.
AssignmentTypical Chemical Shift (δ, ppm)Description
PEG Backbone (-CH₂-CH₂-O-)~3.6Strong, characteristic signal of the repeating ethylene glycol units. researchgate.net
Biotin Ureido Protons (-NH-)Variable (e.g., ~5.0-6.5)Protons on the nitrogen atoms of the ureido ring.
Biotin Methine Protons (-CH-)Variable (e.g., ~4.3, ~4.5)Protons in the thiophane ring of biotin. researchgate.net
Biotin Methylene Protons (-CH₂-)Variable (e.g., ~1.4-2.9)Protons in the valeric acid side chain and thiophane ring of biotin. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Biotin-PEG1000 conjugate, thereby confirming its chemical structure. The FTIR spectrum of the conjugate should exhibit the characteristic absorption bands of both the PEG polymer and the biotin molecule.

The spectrum is typically dominated by the very strong C-O-C ether stretching vibration from the PEG backbone, which appears around 1100 cm⁻¹. researchgate.net Evidence of successful conjugation comes from the presence of bands characteristic of the biotin molecule. These include the N-H stretching vibrations of the ureido ring (around 3300-3400 cm⁻¹) and the C=O stretching of the cyclic urea (B33335) (around 1630-1700 cm⁻¹). researchgate.net The presence of an amide bond, formed during the conjugation of biotin to an amino-terminated PEG, can be identified by the amide I (C=O stretch) and amide II (N-H bend) bands.

Table 2: Key FTIR Absorption Bands for Biotin-PEG1000 Conjugate Confirmation.
Functional GroupTypical Wavenumber (cm⁻¹)Origin
N-H Stretch~3300-3400Ureido ring of Biotin. researchgate.net
C-H Stretch~2880PEG backbone.
C=O Stretch (Urea)~1700Ureido ring of Biotin. researchgate.net
C=O Stretch (Amide I)~1650Amide linkage between Biotin and PEG.
N-H Bend (Amide II)~1550Amide linkage between Biotin and PEG.
C-O-C Stretch (Ether)~1100PEG backbone. researchgate.net

While biotin itself does not have a strong, distinct chromophore for direct UV-Visible quantification, its concentration in a Biotin-PEG1000 conjugate can be determined accurately using an indirect colorimetric assay. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.com

This assay relies on the strong and specific interaction between biotin and avidin (B1170675) (or streptavidin). HABA dye binds to avidin, forming a colored complex that absorbs light maximally at 500 nm. Biotin has a much higher affinity for avidin than HABA does. When a sample containing a biotinylated conjugate is added to the HABA-avidin complex, the biotin displaces the HABA dye. thermofisher.com This causes a decrease in absorbance at 500 nm that is directly proportional to the amount of biotin in the sample. thermofisher.com By measuring the change in absorbance, the molar concentration of biotin can be calculated, allowing for the determination of the biotin-to-protein or biotin-to-polymer ratio. thermofisher.comresearchgate.net

Table 3: Principle of the HABA Assay for Biotin Quantification.
StepProcessObservation
1Avidin and HABA are mixed.A yellow-orange complex forms with a maximum absorbance at 500 nm. thermofisher.com
2The Biotin-PEG1000 sample is added.Biotin displaces HABA from the avidin binding sites due to its higher affinity. thermofisher.com
3Absorbance is measured again at 500 nm.The absorbance decreases in proportion to the amount of biotin present in the sample. thermofisher.com

Fluorescence spectroscopy is a highly sensitive technique used to assess the functional integrity of Biotin-PEG1000 conjugates, specifically the accessibility of the biotin moiety for binding. While the conjugate itself is not inherently fluorescent, its binding activity can be monitored using fluorescently labeled partners. researchgate.netnih.gov

A common approach involves incubating the Biotin-PEG conjugate with streptavidin that has been labeled with a fluorescent dye (e.g., fluorescein). The binding of the biotinylated conjugate to the fluorescent streptavidin can be monitored by techniques like fluorescence polarization or by separating the bound complex from the free fluorescent streptavidin and measuring the fluorescence. researchgate.net Alternatively, the integrity of the conjugate can be demonstrated in pull-down assays where the biotin-PEG conjugate binds to streptavidin-coated magnetic beads; after washing, the bound conjugate can be released and its presence confirmed if it was co-labeled with a fluorophore. researchgate.net Studies have shown that the PEG spacer is crucial as it preserves the intense fluorescence of conjugated fluorophores even after binding to avidin or streptavidin, which is often quenched with shorter spacers. nih.govacs.org

Mass Spectrometry for Molecular Weight Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of macromolecular conjugates like Biotin-PEG1000, providing precise mass information that confirms the conjugate's identity and purity.

MALDI-TOF mass spectrometry is particularly well-suited for analyzing large, non-volatile molecules like PEGylated proteins and conjugates. nih.govnih.gov It is routinely used to determine the absolute molecular weight of the Biotin-PEG1000 conjugate and to assess its polydispersity, which is a measure of the distribution of molecular masses in the polymer sample. researchgate.net

In a typical analysis, the mass spectrum of the unconjugated PEG or protein is compared to the spectrum of the final Biotin-PEG conjugate. A successful conjugation is confirmed by a mass shift in the spectrum corresponding to the addition of the biotin-PEG moiety. nih.govresearchgate.net For example, the conjugation of Biotin-PEG1000 to a protein will increase the protein's molecular weight by approximately 1000 Da plus the mass of the biotin and any linker. MALDI-TOF can also reveal the purity of the sample, showing the presence of any unconjugated starting materials or side products. nih.govnih.gov The technique is sensitive enough to detect low-concentration species and can be coupled with affinity purification methods, such as using streptavidin beads to specifically isolate biotinylated components before MS analysis. nih.gov

Table 4: Example of Molecular Weight Verification by MALDI-TOF MS.
AnalyteExpected Mass ChangeInformation Obtained
PEG-Amine (starting material)Baseline (e.g., ~1000 Da)Molecular weight and polydispersity of the initial polymer.
Biotinamido Poly(ethylene glycol)1000+ Mass of Biotin (~226 Da)Confirms successful biotinylation of the PEG chain. researchgate.net
Biotin-PEG1000 conjugated to a Protein+ Mass of Biotin-PEG1000 (~1226 Da)Confirms successful conjugation to the target protein and allows for determination of the degree of modification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the characterization of Biotin-PEG1000 and its conjugates. ESI is a soft ionization technique that allows large and fragile molecules, such as polymers and proteins, to be ionized without significant fragmentation, making it ideal for analyzing PEGylated compounds. jenkemusa.com

Research Findings: In the analysis of Biotin-PEG1000 conjugates, ESI-MS provides precise molecular weight information, confirming the successful conjugation of the biotin and PEG moieties. For large PEG polymers, positive ion ESI can generate multiply charged species, ensuring that the resulting ions fall within the typical mass-to-charge (m/z) range of quadrupole mass analyzers. soton.ac.uk Studies focusing on the fragmentation patterns of biotin-containing reagents using tandem mass spectrometry (ESI-MS/MS) reveal that cleavage typically occurs at the ends of the spacer arm, which can be used for detailed structural confirmation. nih.gov

Furthermore, the charge state distribution observed in ESI-MS can offer insights into the conformation of the conjugate in the gas phase. nih.gov For complex mixtures, such as those resulting from a conjugation reaction, controlling the ionization process by selecting specific adducts (e.g., ammoniated molecules) can simplify the resulting mass spectra, enhance the signal, and facilitate the identification of impurities. soton.ac.uk The direct detection of biotinylated proteins or peptides by MS is a powerful application; after enrichment on avidin-conjugated beads, the biotinylated species can be eluted and identified, confirming the success of a labeling strategy that might employ a Biotin-PEG1000 linker. nih.govacs.org

A typical ESI-MS analysis of a Biotin-PEG1000 conjugate would aim to confirm the expected molecular weight. The mass spectrum of a synthesized guanidinylated polymer, for instance, showed a molecular ion peak very close to its theoretical weight, confirming a successful reaction. nih.gov

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography is fundamental to the analysis of polymers, providing essential data on purity, molecular weight, and its distribution. For Biotin-PEG1000, both Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. lcms.cz The principle of GPC is the separation of molecules based on their hydrodynamic volume as they pass through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules have a longer path and elute later. lcms.czslideshare.net

Research Findings: GPC is used to measure key parameters of Biotin-PEG1000, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com A low PDI value indicates a narrow molecular weight distribution, which is often desirable for well-defined conjugates. For accurate molecular weight determination, the system is typically calibrated with high-quality, narrow PEG standards whose own molecular weights have been precisely determined by techniques like MALDI-TOF mass spectrometry. jenkemusa.com The use of detectors such as a Refractive Index Detector (RID) is common, and coupling GPC with a light scattering detector allows for the determination of absolute molecular weight without the need for column calibration. nih.govlcms.cz

Studies have shown that successful PEGylation of a peptide or protein results in a noticeable shift in the GPC chromatogram, with the conjugate eluting earlier than the unconjugated species due to its increased size. researchgate.net The choice of columns and mobile phase (eluent) is critical for achieving good separation and accurate results, especially for cationic polymers which may interact with the column material. nih.gov

Table 1: Representative GPC Data for a Biotin-PEG1000 Sample

Parameter Value Description
Mn ( g/mol ) 950 Number Average Molecular Weight
Mw ( g/mol ) 1020 Weight Average Molecular Weight

| PDI | 1.07 | Polydispersity Index (Mw/Mn) |

This table represents typical data obtained from a GPC analysis, illustrating the narrow molecular weight distribution common for PEG-based reagents.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of Biotin-PEG1000 conjugates and separating them from unreacted starting materials or side products. Unlike GPC, HPLC separations are typically based on chemical interactions with the stationary phase.

Research Findings: Reversed-phase HPLC (RP-HPLC) is frequently used, where separation is based on hydrophobicity. nih.gov Using a C18 column, it is possible to separate the more hydrophobic Biotin-PEG1000 conjugate from unconjugated, hydrophilic PEG. nih.gov The purity of synthesized biotin-PEG conjugates can be accurately determined using HPLC, often achieving purities greater than 95%. nih.govsigmaaldrich.com HPLC is also highly effective for monitoring the progress of a reaction and assessing the purity of crude products post-synthesis. merckmillipore.com

Advanced HPLC methods have been developed that can achieve baseline separation of individual PEG oligomers within a polydisperse sample like PEG 1000. researchgate.net This "chromatographic fingerprinting" is extremely useful for detailed characterization. researchgate.net Furthermore, preparative HPLC can be used to isolate pure single homologs from a technical-grade PEG 1000 mixture, demonstrating the technique's power for both analysis and purification. mdpi.com For biotinylated biomolecules, such as oligonucleotides, specialized HPLC methods like anion-exchange HPLC can be used to ascertain quality and the efficiency of biotin incorporation. nih.gov

Surface-Sensitive Analytical Techniques

When Biotin-PEG1000 is used to functionalize surfaces for applications in biosensing or creating biocompatible coatings, a different set of analytical techniques is required to characterize the resulting interface.

Atomic Force Microscopy (AFM) for Surface Morphology and Interactions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. biorxiv.org It is exceptionally powerful for studying the morphology of surfaces coated with Biotin-PEG1000 and for directly observing the molecular interactions that occur on these surfaces. biorxiv.org

Research Findings: AFM can visualize the surface coverage and morphology of PEG layers. Tapping mode AFM images of PEG films have revealed that they are composed of nanometer-scale globular domains. researchgate.net The technique can be used to characterize the structure of PEGylated materials, such as dendrimers, with enough resolution to distinguish the dendrimer core from the PEG shell. nih.gov

A key application of AFM is in visualizing specific binding events. By functionalizing a surface with Biotin-PEG1000, AFM can be used to image the subsequent binding of streptavidin molecules. biorxiv.orgacs.org This allows for the direct visualization of protein binding to a functionalized surface and can be used to assess the accessibility of the biotin groups. biorxiv.orgresearchgate.net In more complex systems, such as studying DNA-protein interactions, surfaces are coated with PEG to prevent non-specific protein adsorption, while biotinylated DNA is selectively immobilized. AFM can then image the binding of streptavidin to the biotinylated DNA ends, even in a solution containing a high concentration of unbound protein. biorxiv.orgbiorxiv.org It is also possible to functionalize the AFM tip itself with a Biotin-PEG linker to perform recognition force spectroscopy, measuring the specific unbinding force between the biotinylated tip and a surface-bound avidin molecule. jku.at

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. nih.gov It is the gold standard for determining the kinetics (association and dissociation rates) and affinity of interactions, such as the binding of streptavidin to a Biotin-PEG1000 functionalized surface. nih.gov

Research Findings: In a typical SPR experiment, a sensor chip is functionalized with streptavidin, and a solution containing a biotinylated ligand, such as a protein or peptide linked via Biotin-PEG1000, is flowed over the surface. nih.govbio-techne.com The binding is measured as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. nih.gov

Crucially, research has shown that the length of the PEG linker affects the binding kinetics of the biotin-avidin interaction. nih.gov As the molecular weight of the PEG chain increases, the equilibrium dissociation constant (K_D) also tends to increase, indicating a decrease in binding affinity. nih.gov This is attributed to the PEG chain potentially sterically hindering the binding sites on the avidin molecule. nih.gov The stoichiometry of the binding can also be affected; for example, biotin conjugated to a 5000 g/mol PEG chain showed a 1:1 stoichiometry with avidin, whereas shorter PEGs allowed for the expected 4:1 ratio. nih.gov SPR can monitor not only the binding event but also the initial immobilization of the biotinylated ligand onto the streptavidin-coated chip. uvm.edu

Table 2: Influence of PEG Linker Length on Avidin Binding Kinetics

PEG Molecular Weight ( g/mol ) Equilibrium Dissociation Constant (K_D) Stoichiometry (Biotin:Avidin) Reference
588 ~10⁻⁸ M 4:1 nih.gov
3400 ~10⁻⁸ M 4:1 nih.gov
5000 >10⁻⁸ M 1:1 nih.gov

| Unconjugated Biotin | ~10⁻¹⁵ M | 4:1 | nih.gov |

This table summarizes findings on how the length of the PEG linker impacts the binding affinity and stoichiometry of the biotin-avidin interaction, as determined by techniques like SPR. Note the significant decrease in affinity (higher K_D) for PEGylated biotin compared to free biotin.

Strategic Applications of Biotinamido Poly Ethylene Glycol 1000 in Advanced Materials and Biotechnological Systems

Development of Targeted Biosensors and Diagnostics Platforms

The unique characteristics of Biotinamido Poly(ethylene glycol)1000 are leveraged in the creation of sophisticated biosensors and diagnostic platforms. The biotin (B1667282) moiety serves as a highly specific anchor for immobilizing biomolecules onto sensor surfaces, while the PEG chain acts as a spacer, improving the accessibility of the biotin for binding and minimizing non-specific interactions.

Surface Functionalization for Enhanced Analyte Recognition and Signal Transduction

This compound is instrumental in the surface functionalization of biosensors to enhance their sensitivity and specificity. For instance, in surface plasmon resonance (SPR) biosensors, this compound can be used to create a stable and reliable platform for detecting exosomal proteins for cancer diagnosis. pubcompare.ai By linking this compound to the sensor surface, a layer is formed that can efficiently capture streptavidin-conjugated antibodies or other recognition elements. This, in turn, allows for the specific binding of target analytes, leading to a measurable change in the refractive index at the sensor surface and thus, a detectable signal. The PEG linker plays a crucial role in orienting the biotin away from the surface, making it readily available for binding to avidin (B1170675) or streptavidin, which is essential for effective signal transduction.

Integration into Microfluidic Devices for High-Throughput Assays

The principles of surface functionalization using this compound are readily transferable to microfluidic devices, enabling the development of high-throughput screening assays. In such systems, the inner surfaces of microchannels can be modified with this compound to create specific capture zones. This allows for the immobilization of various biomolecules in a spatially defined manner, facilitating the simultaneous analysis of multiple samples or the detection of several analytes in a single sample. For example, avidin-coated well plates can be used to evaluate the binding of nanoemulsions functionalized with Biotin-PEG1000-DSPE. nih.govrsc.org This setup can be adapted to a microfluidic format to assess the binding efficiency of targeted nanoparticles or cells under flow conditions, providing a powerful tool for drug discovery and diagnostics.

Engineering of Bio-interfaces and Advanced Surface Modification

The ability to control interactions at the interface between synthetic materials and biological systems is critical in many biomedical applications. This compound provides a robust method for engineering these bio-interfaces, leading to materials with enhanced performance and biocompatibility.

Design of Non-Fouling Surface Coatings for Enhanced Biocompatibility

A major challenge in the development of implantable devices and biosensors is the prevention of biofouling, the non-specific adsorption of proteins and cells onto the material surface. The PEG component of this compound is well-known for its ability to create non-fouling surfaces. americanchemicalsuppliers.com When a surface is coated with this molecule, the highly hydrated and flexible PEG chains form a barrier that repels proteins and other biomolecules, thereby enhancing the biocompatibility of the material. This "stealth" property is crucial for in vivo applications where minimizing the host's immune response is paramount.

Modulation of Cell Adhesion and Patterning on Substrates

The specific and high-affinity interaction between biotin and avidin/streptavidin can be exploited to control the adhesion and spatial arrangement of cells on a substrate. By patterning a surface with this compound, it is possible to create defined areas where cells can attach via streptavidin-linked cell-surface receptors. This technique allows for the creation of micropatterned cell cultures, which are valuable tools for studying cell-cell interactions, cell migration, and tissue engineering. For example, research has been conducted on the use of biotin-functionalized nanoemulsions to target specific cell types, a principle that can be extended to substrate-based cell patterning. nih.gov

Functionalization of Nanoparticles and Nanomaterials for Specific Recognition

The functionalization of nanoparticles with this compound is a key strategy for developing targeted drug delivery systems and advanced imaging agents. The biotin ligand enables the nanoparticles to specifically bind to cells or tissues that have been pre-targeted with avidin or streptavidin, or that naturally express biotin receptors.

Recent research has focused on creating "surface-converting" nanoparticles that utilize a cleavable PEG shielding. nih.govnih.gov In these systems, a longer PEG chain masks the this compound, preventing non-specific interactions and prolonging circulation time in the body. nih.gov Upon reaching a target site, such as a tumor, enzymes present in the local microenvironment can cleave the shielding PEG, exposing the biotin and allowing the nanoparticle to bind to its target. nih.govnih.gov

One study demonstrated this concept using nanoparticles decorated with biotin-PEG1000-DSPE. nih.gov The availability of the biotin for binding to avidin was tested, showing a significant increase in nanoparticle aggregation when the biotin was exposed, confirming the effectiveness of the targeting mechanism. nih.gov Another study presented a multifunctional nanoemulsion platform with a matrix metalloproteinase-2 (MMP2) cleavable PEG coating that shields the biotin and RGD-peptide functionalized nanoparticles. nih.gov In vitro experiments showed that upon incubation with MMP2, the coating is removed, and the targeting ligands become available for binding. nih.gov

The table below summarizes the components of a surface-switchable nanoemulsion platform:

ComponentFunction
Biotin-PEG1000-DSPE Targeting ligand
mPEG-MMP2p-DSPE Cleavable PEG shielding
c[RGDfK]-DSPE Targeting ligand for αvβ3-integrin
mPEG3000-DSPE Non-cleavable PEG shielding

This approach of functionalizing nanoparticles with this compound and a cleavable PEG shield holds great promise for enhancing the specificity and efficacy of nanomedicines.

The following table outlines the experimental setup for evaluating the cleavage of the PEG shield on nanoemulsions:

ParameterDescription
Nanoemulsion Composition Contains mPEG-MMP2p-DSPE and Biotin-PEG1000-DSPE
Enzyme Activated human MMP2 (hMMP2)
Incubation Overnight at 37 °C
Control Nanoemulsions incubated without hMMP2
Binding Partner Avidin
Measurement Dynamic Light Scattering (DLS) to assess aggregation

Gold Nanoparticles and Quantum Dots Conjugation

Biotinamido PEG1000 is instrumental in the surface modification of gold nanoparticles (AuNPs) and quantum dots (QDs), enhancing their stability and enabling their use in various biological applications.

The PEG component of Biotinamido PEG1000 provides a hydrophilic and flexible spacer that prevents aggregation and reduces non-specific binding of biomolecules. nih.govnih.gov For AuNPs, this PEG spacer can be functionalized with a thiol group at one end to facilitate covalent attachment to the gold surface. nih.gov This surface modification has been shown to decrease the fluorescence quenching effect often observed when fluorescent dyes are in close proximity to gold. nih.gov

In a notable application, biotin-PEG-linked AuNP probes have been developed for the simultaneous detection of different classes of biomarkers, such as proteins and nucleic acids. nih.gov These probes, used in microarray assays, demonstrated high sensitivity, with detection limits of 50 fM for nucleic acid targets and 1 pg/μL for protein targets. nih.gov The process involves synthesizing novel biotin-PEG linkers with varying numbers of thiol anchors (monothiol, cyclic disulfide, and trithiol) which are then conjugated to the AuNPs. nih.gov This multivalent anchoring strategy enhances the stability of the AuNPs in biological environments. nih.gov

Similarly, for quantum dots, biotinylated ligands are used to functionalize their surface. nih.gov This allows for the straightforward and effective bioconjugation of proteins, such as single-domain antibodies fused with rhizavidin, to the QD surface in a highly active and oriented manner. nih.gov The functionality of these biotin-functionalized QDs has been confirmed by their ability to bind to NeutrAvidin-coated surfaces, while non-biotinylated QDs showed minimal non-specific binding. nih.gov The use of PEG-based bidentate ligands has also been shown to enhance the stability of both QDs and AuNPs in biological media, making them more resistant to environmental changes. nih.gov

Table 1: Applications of Biotinamido PEG1000 in Nanoparticle Conjugation

Nanoparticle TypeLinker/FunctionalizationKey FindingsReference
Gold Nanoparticles (AuNPs)Biotin-PEG-thiolDecreased fluorescence quenching; enabled simultaneous detection of proteins and nucleic acids with high sensitivity. nih.govnih.gov
Quantum Dots (QDs)Biotinylated DHLA-PEG based ligandsFacile and oriented conjugation of antibodies; enhanced stability in biological media. nih.govnih.gov

Magnetic Nanoparticles for Separation and Imaging Probes

The functionalization of magnetic nanoparticles (MNPs) with Biotinamido PEG1000 is a key strategy for their application in both separation techniques and as imaging probes. The PEG coating provides biocompatibility and a "stealth" effect, reducing uptake by the reticuloendothelial system and prolonging circulation time. nih.govresearchgate.net

For separation applications, the biotin moiety allows for the specific capture of target molecules that have been labeled with avidin or streptavidin. This principle is utilized in immunomagnetic separation methods. nih.gov

In the context of imaging, particularly magnetic resonance imaging (MRI), PEG-coated MNPs serve as effective contrast agents. researchgate.netgoogle.com The biocompatible coating can be engineered to control its thickness and to conjugate multiple ligands to the surface. google.com For instance, magnetotactic bacteria (MTB), which contain intracellular chains of magnetic nanoparticles, have been functionalized with a biotin-PEG-NHS polymer. nih.gov The NHS group reacts with primary amines on the bacterial surface to form a stable amide bond. nih.gov This MTB/PEG-biotin complex exhibits reduced association with phagocytic cells, demonstrating the "stealth" properties conferred by the PEG coating. nih.gov This system holds promise for targeted drug delivery, where the bacteria can be guided by an external magnetic field. nih.gov

Research has also focused on optimizing the PEG coating on MNPs. Studies have investigated the effect of different molecular weights of PEG and various PEG-to-magnetite feed weight ratios on the properties of the resulting magnetic fluids. researchgate.net Techniques like differential scanning calorimetry and zeta potential measurements help determine the optimal conditions for surface modification. researchgate.net

Polymeric Micelles, Liposomes, and Nanogels for Encapsulation

Biotinamido PEG1000 plays a crucial role in the formulation of polymeric micelles, liposomes, and nanogels designed for encapsulation and targeted delivery. The amphiphilic nature of PEG-containing block copolymers allows them to self-assemble into various nanostructures in aqueous environments.

Polymeric Micelles: Biotin-conjugated block copolymers, such as those derived from poly(ε-caprolactone)-block-poly(ethylene glycol)-Biotin, are used to form micelles for targeted drug delivery. cd-bioparticles.net The biotin group at the end of the PEG block serves as a targeting moiety, binding with high specificity to avidin and streptavidin. cd-bioparticles.net This allows for the targeted delivery of encapsulated drugs to cells or tissues that express the corresponding receptors.

Liposomes: Biotinylated PEG is frequently incorporated into liposomal formulations to create "stealth" liposomes with targeting capabilities. nih.govliposomes.canih.gov The PEG chains on the liposome (B1194612) surface prevent recognition by the immune system, thereby extending their circulation time. nih.gov The biotin group allows for the non-covalent attachment of (strept)avidin-conjugated antibodies or other targeting ligands. encapsula.com Studies have explored the effect of varying the length of the PEG chain on the efficiency of cancer-targeting liposomes. nih.govthno.orgresearchgate.net For instance, it has been found that liposomes with a combination of a longer PEG chain for displaying a targeting ligand and a shorter methoxy-capped PEG for the stealth coating can exhibit enhanced cellular uptake. nih.govthno.orgresearchgate.net Specifically, pairings where the methoxy-capped PEG length was about half that of the targeting ligand-displaying PEG showed the best performance. nih.govresearchgate.net

Nanogels: PEG-containing hydrogels are widely investigated for drug delivery applications. nih.govpsu.edu These hydrogels can be designed to be responsive to environmental stimuli, such as pH, allowing for controlled drug release. While direct examples of Biotinamido PEG1000 in nanogels are less common in the provided context, the principles of PEGylation for stability and biotin for targeting are conceptually applicable.

Table 2: Biotinamido PEG1000 in Encapsulation Systems

Encapsulation SystemKey FeaturesAdvantagesReference
Polymeric Micelles Self-assembled from biotin-PEG block copolymersTargeted drug delivery via biotin-avidin interaction. cd-bioparticles.net
Liposomes PEGylated surface with biotin for targeting"Stealth" properties, prolonged circulation, specific targeting. nih.govliposomes.canih.govencapsula.com
Nanogels PEG-containing hydrogel networkPotential for controlled and targeted drug release. nih.govpsu.edu

Development of Advanced Drug Delivery Vehicles and Systems

The covalent attachment of PEG to drugs, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of various molecules. nih.gov Biotinamido PEG1000 offers the additional advantage of targeted delivery through the highly specific biotin-avidin interaction.

Design of Targeted Liposomal and Polymeric Formulations

The design of targeted drug delivery systems aims to increase drug concentration at the site of action while minimizing off-target effects. Biotinamido PEG1000 is a valuable tool in achieving this goal.

Liposomal Formulations: Biotinylated liposomes can be non-covalently conjugated with (strept)avidin, which can either be the therapeutic agent itself or be linked to a targeting moiety. encapsula.com This "sandwich" approach allows for a versatile platform for drug delivery. The PEG component of the liposome provides the necessary "stealth" characteristics to prolong circulation and reduce immunogenicity. nih.gov Research has shown that the length of the PEG chains used for both the stealth coating and for displaying the targeting ligand can significantly impact the cellular uptake efficiency of the liposomes. nih.govthno.orgresearchgate.net For example, liposomes with a combination of APTEDB-PEG2000 and PEG1000 showed high uptake in EDB-positive cancer cells. nih.govresearchgate.net Another study developed doxorubicin-loaded α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)-coated cationic liposomes for intracellular delivery in breast cancer cells. nih.gov

Polymeric Formulations: Biotin-conjugated block copolymers can self-assemble into nanoparticles for targeted drug delivery. cd-bioparticles.net For instance, biotinylated poly(ethylene glycol)-b-poly(L-lactide)-b-poly(L-lysine) has been co-electrospun with poly(L-lactide-co-glycolide) to create bioactive fibrous mats for protein immobilization and purification. nih.gov These fibers, carrying biotin on their surface, can specifically bind streptavidin, which in turn can capture biotinylated antibodies or other biomolecules. nih.gov

Prodrug Conjugation and Release Strategies (conceptual)

The concept of a prodrug involves chemically modifying a drug to render it inactive until it reaches its target site, where it is then converted to its active form. PEG is often used in prodrug design to improve solubility and pharmacokinetic properties. nih.govnih.gov

A conceptual strategy involving Biotinamido PEG1000 would be to conjugate a drug to the PEG chain, with the biotin moiety serving as a targeting ligand. The drug could be attached to the PEG via a cleavable linker that is sensitive to the microenvironment of the target tissue, such as a low pH or the presence of specific enzymes. nih.gov For example, a drug could be linked to PEG via an ester bond, which can be hydrolyzed under acidic conditions often found in tumor tissues. nih.gov

The biotin group would guide the prodrug conjugate to cells that have been pre-targeted with avidin or streptavidin. Once localized at the target site, the cleavable linker would break, releasing the active drug. This approach would combine the benefits of PEGylation (improved pharmacokinetics), biotin-mediated targeting (high specificity), and controlled drug release, potentially leading to a more effective and less toxic therapeutic agent. While specific examples of Biotinamido PEG1000 in this exact configuration are not detailed in the provided search results, the individual components and strategies are well-established in the field of drug delivery. nih.govnih.gov

Applications in Protein and Biomolecule Immobilization and Assay Development

The specific and strong interaction between biotin and streptavidin/avidin makes Biotinamido PEG1000 an excellent tool for the immobilization of proteins and other biomolecules onto various surfaces for applications in diagnostics, proteomics, and biosensors. nih.govpsu.edu

The PEG spacer plays a critical role in this process by providing a flexible linker that extends the biotin group away from the surface, making it more accessible for binding to streptavidin. psu.edu This also helps to minimize non-specific adsorption of other proteins onto the surface, which is crucial for the development of sensitive and specific assays. psu.edu

A high-density PEG-coated silicon surface has been used for the oriented immobilization of polyhistidine-tagged proteins. psu.edu In this system, some of the arms of a multi-arm PEG molecule are used to attach chelating groups that bind metal ions, which in turn capture the polyhistidine-tagged proteins. psu.edu This method allows for controlled protein orientation and highly specific immobilization. psu.edu

In another application, biotinylated PEG-containing copolymers were used to create bioactive fibrous mats. nih.gov These mats could specifically bind streptavidin, which could then be used to immobilize biotinylated antibodies or antigens. nih.gov This platform has potential uses in selective protein immobilization, antigen/antibody separation, and vaccine preparation. nih.gov

The use of Biotinamido PEG1000 in assay development is exemplified by its incorporation into liposomes for targeted binding to biotinylated cells. liposomes.ca Furthermore, ethylene (B1197577) glycol-protected magnetic nanoparticles have been used in multiplexed immunoassays in human plasma, highlighting the importance of PEGylation in creating biocompatible surfaces for diagnostic applications. nih.gov

Utilization in ELISA and Western Blotting Techniques

In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting, achieving a high signal-to-noise ratio is paramount for sensitivity and accuracy. A primary challenge is the non-specific adsorption (NSA) of proteins and detection reagents to the assay surface (e.g., microplate wells or nitrocellulose membranes), which leads to high background signals and potential false positives. nih.govmdpi.com

Table 1: Comparison of Surface Blocking Agents in Immunoassays

Blocking Agent Mechanism of Action Advantages Disadvantages Source
Bovine Serum Albumin (BSA) Coats the surface with a layer of protein to block unoccupied sites. Widely used, generally effective. Can be a source of cross-reactivity; displacement or loss during assay steps can occur. nih.gov
Non-fat Dry Milk Similar to BSA, provides a protein-based blocking layer. Inexpensive, effective for many applications. Contains a complex mixture of proteins, including phosphoproteins, which can interfere with certain assays. nih.gov
Poly(ethylene glycol) (PEG) Forms a hydrophilic, protein-repellent layer on the surface, reducing hydrophobic interactions. Reduces non-specific binding, chemically defined, can improve sensitivity by lowering background. mdpi.comnih.gov May not be as effective as protein blockers in all situations; performance depends on MW and density. nih.govmdpi.com nih.govmdpi.commdpi.comnih.gov

Microarray Technology for High-Throughput Analysis

Microarray technology enables the simultaneous analysis of thousands of molecular interactions on a single chip, making it a cornerstone of high-throughput screening in genomics and proteomics. nih.gov The quality of microarray data is highly dependent on the surface chemistry of the chip, which must promote the specific binding of target molecules while preventing non-specific adsorption. acs.org

This compound is extensively used to create these specialized surfaces. nih.govaxispharm.com The molecule can be covalently attached to microarray substrates, such as glass or gold, to form a dense, protein-resistant layer. biochempeg.comacs.org The PEG chains act as spacers that extend away from the surface, creating a three-dimensional, aqueous-like environment that helps to preserve the biological activity of immobilized molecules. nih.govnih.gov This layer effectively minimizes the non-specific binding of molecules from the sample solution, which is critical for reducing background noise and ensuring assay sensitivity. mdpi.comnih.gov

The biotin group at the distal end of the PEG chain serves as a universal anchor point. biochempeg.com By pre-coating the surface with streptavidin or avidin, researchers can then specifically and stably immobilize any biotinylated probe (e.g., DNA, antibodies, peptides) onto the array. acs.org This modular approach offers significant flexibility and control over the density and orientation of the capture molecules. acs.org Studies have demonstrated that microarray platforms using biotin-PEG linkers can achieve very high sensitivity, detecting protein targets at picogram per microliter (pg/µL) concentrations and nucleic acid targets at femtomolar (fM) levels. nih.gov This makes the technology suitable for demanding applications where sample amounts are limited. nih.gov

Protein Array and Protein Chip Development

Protein arrays and protein chips are specific types of microarrays designed for studying protein-protein interactions, identifying biomarkers, and screening for drug candidates. nih.gov The successful fabrication of a functional protein array hinges on immobilizing proteins onto a surface without compromising their three-dimensional structure and biological function. nih.gov

This compound plays a crucial role in addressing this challenge. axispharm.com When used to functionalize the surface of a protein chip, the PEG linker provides a hydrophilic and flexible cushion that prevents the immobilized proteins from denaturing due to harsh interactions with the solid substrate. nih.govacs.org This is particularly important for maintaining the activity of sensitive proteins like antibodies and enzymes.

The biotin-streptavidin immobilization strategy is central to modern protein chip development. acs.org A surface is first coated with Biotinamido PEG, followed by a layer of streptavidin. This creates a high-capacity binding surface ready for the controlled immobilization of biotinylated proteins. acs.org This method allows for a uniform and oriented presentation of proteins, which enhances their accessibility to target molecules in the sample. Research has shown that such architectures are highly resistant to non-specific adsorption from complex biological fluids like serum, while enabling the specific binding of target analytes. acs.org The development of universal detection probes, such as biotin-PEG-linked gold nanoparticles, further expands the utility of these platforms, allowing for the simultaneous and highly sensitive detection of different classes of biomarkers, including proteins and nucleic acids, on a single chip. nih.gov

Table 2: Research Findings on the Application of Biotin-PEG in Bio-analytical Systems

Application Key Finding Benefit of Biotin-PEG Achieved Sensitivity Source
Multiplexed Biomarker Detection Development of biotin-PEG-linked gold nanoparticle probes for microarray assays. Universal detection construct, reduces non-specific probe adsorption, increases assay specificity. 50 fM for nucleic acids; 1 pg/µL for PSA protein target. nih.gov
Bioaffinity Sensing Interface Creation of a [PLL-g-PEG/PEGbiotin//NeutrAvidin] adlayer on optical waveguides. High resistance to non-specific adsorption from serum; allows controlled immobilization of capture molecules. Demonstrated promising signal-to-background ratio for sensing target proteins. acs.org
Protein-Resistant Surfaces Comparison of protein adsorption on PEGylated vs. non-pegylated polyelectrolyte films. PEGylation significantly reduces non-specific protein adsorption; effectiveness increases with PEG molecular weight. N/A (comparative study) mdpi.com
Immunoassay Sensitivity Use of a PEG-COOH-like film to functionalize substrates for immunoassays. Allows for immunoassay execution without a traditional blocking step, reducing background. Improved assay sensitivity by two orders of magnitude compared to standard methods. nih.govscispace.com

Mechanistic Investigations and Interaction Dynamics of Biotinamido Poly Ethylene Glycol 1000 Systems

Kinetics and Thermodynamics of Biotin-Avidin/Streptavidin Binding with PEGylated Biotin (B1667282)

The binding of biotin to avidin (B1170675) or streptavidin is renowned for its high affinity and specificity, with a dissociation constant (K_d) in the femtomolar to picomolar range (approximately 10⁻¹⁵ to 10⁻¹⁴ M), making it one of the strongest known non-covalent interactions in biology. nih.gov The introduction of a poly(ethylene glycol) spacer, such as in Biotinamido Poly(ethylene glycol)1000, significantly influences the kinetics and thermodynamics of this interaction.

PEGylation of biotin has been shown to decrease the binding affinity compared to free biotin. This is primarily attributed to the entropic penalty associated with the confinement of the flexible PEG chain upon binding and potential steric interference with the binding pocket. Studies on a range of PEG molecular weights have demonstrated that as the size of the PEG chain increases, the equilibrium dissociation constant (K_d) for the interaction with avidin also increases, signifying a weaker binding affinity. For instance, the K_d for biotin-avidin is approximately 10⁻¹⁵ M, while for PEGylated biotins, this can increase to around 10⁻⁸ M.

The association rate constant (k_on) for the biotin-streptavidin interaction is typically slower than the diffusion limit, suggesting a more complex binding mechanism than simple diffusion-controlled association. nih.govacs.org The presence of a PEG linker can further modulate this rate. While the PEG chain's flexibility can allow the biotin moiety to "search" for the binding pocket, it can also create a hydrated layer that may slow down the initial association event.

ParameterUnmodified Biotin-Avidin/StreptavidinPEGylated Biotin-Avidin/Streptavidin
Dissociation Constant (K_d) ~10⁻¹⁵ - 10⁻¹⁴ M nih.govIncreases with PEG length (e.g., ~10⁻⁸ M)
Association Rate (k_on) Slower than diffusion limit (~10⁵ to 10⁷ M⁻¹s⁻¹) nih.govacs.orgModulated by PEG chain flexibility and hydration
Thermodynamics Spontaneous (ΔG < 0), typically enthalpy-driven nih.govnih.govAdditional entropic contributions from PEG chain

Influence of Poly(ethylene glycol) Length and Architecture on Bioconjugation and Recognition Efficiency

The length and architecture of the PEG chain in biotin-PEG conjugates are critical determinants of their bioconjugation and molecular recognition efficiency. The PEG linker serves as a spacer, physically separating the biotin moiety from the molecule to which it is attached. This separation is often necessary to overcome steric hindrance and allow the biotin to access the deep binding pocket of avidin or streptavidin.

PEG Length: The length of the PEG chain has a direct impact on the accessibility of the biotin group.

Short PEG chains: May not provide sufficient separation, leading to reduced binding efficiency if the conjugated molecule is bulky.

Optimal PEG chains (e.g., PEG1000): A PEG chain with a molecular weight of around 1000 Da is often sufficient to span the distance required for effective binding without introducing excessive negative effects.

Studies have shown that the biological activity of PEGylated proteins can be dependent on the PEG chain length. For example, in some protein conjugates, longer PEG chains lead to greater stability but may also cause a more significant loss of bioactivity due to steric shielding of active sites. nih.govresearchgate.net

PEG Architecture: The architecture of the polymer conjugate also plays a significant role.

Linear PEG: The most common architecture, where a single PEG chain links biotin to a target molecule.

Branched or Graft Copolymers: Architectures like poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) with biotin attached to the ends of the PEG grafts can create a dense layer of biotin moieties on a surface. acs.org This can enhance the binding capacity for avidin or streptavidin. The density of biotin on these structures can be precisely controlled by adjusting the ratio of biotinylated PEG chains to non-biotinylated PEG chains. acs.org This tailored surface concentration of biotin allows for fine-tuning of the subsequent binding of linkage proteins. acs.org

PEG FeatureInfluence on Bioconjugation and RecognitionResearch Finding
Chain Length Affects accessibility of biotin and steric hindrance.Longer PEG chains (e.g., 5000 g/mol ) can enhance thermal stability of conjugated proteins but may decrease bioactivity. researchgate.net
Architecture (e.g., Graft Copolymer) Allows for tailored surface density of biotin.PLL-g-PEG with biotinylated grafts enables control over the surface concentration of biotin, impacting the binding of avidin/streptavidin. acs.org

Steric Hindrance Effects in Biotin-Mediated Molecular Recognition

Steric hindrance is a critical factor in the interaction of PEGylated biotin with avidin and streptavidin. The PEG chain, while beneficial as a spacer, can also act as a steric shield, influencing the binding event in several ways.

The primary role of the PEG linker is to mitigate steric hindrance that might arise from the molecule conjugated to biotin. Without an adequate spacer, a large molecule (like an antibody or enzyme) could physically block the biotin from entering the binding pocket of avidin or streptavidin. The flexibility and length of the PEG1000 chain are generally effective in overcoming this issue.

However, the PEG chain itself can be a source of steric hindrance. This "PEG-induced" steric hindrance can:

Reduce Binding Affinity: The PEG chain can partially obstruct the entrance to the binding pocket, making it more difficult for the biotin moiety to dock correctly. This effect becomes more pronounced with increasing PEG molecular weight. nih.gov

Influence Stoichiometry: In densely packed environments, such as on a sensor surface or nanoparticle, long PEG chains can limit the number of avidin or streptavidin molecules that can bind. A high density of long PEG chains can create a "mushroom" or "brush" conformation that sterically prevents proteins from accessing adjacent biotin sites.

Provide "Stealth" Properties: In a biological context, the steric cloud created by the PEG chain can shield the conjugated molecule from recognition by the immune system (e.g., macrophages), which is a significant advantage in drug delivery applications. rsc.org This same steric shielding, however, can also reduce desired interactions, such as cellular uptake or binding to target receptors. rsc.orgnih.gov

Molecular dynamics simulations have shown that a PEG chain on a protein surface is highly flexible and creates a hydrated layer that contributes to its steric shielding effect. nih.gov The extent of this shielding and its impact on binding affinity are dependent on both the PEG chain length and the site of conjugation. nih.gov

Conformational Dynamics and Flexibility of Poly(ethylene glycol) Chains in Bioconjugates

The flexibility of the PEG linker allows the biotin terminus to have a significant range of motion, which is advantageous for finding and entering the binding pocket of avidin or streptavidin. This "seeking" ability can enhance the efficiency of analyte capture in biosensor applications.

Single-molecule force spectroscopy studies have provided quantitative insights into the mechanical properties of PEG linkers. When a biotin-PEG-streptavidin complex is stretched, the PEG spacer exhibits characteristic flexibility that can be modeled using polymer physics principles like the worm-like chain model. nih.gov These studies have determined persistence lengths for PEG, which is a measure of its stiffness, to be around 0.240 nm under certain conditions. nih.gov This high degree of flexibility is a key feature of PEG chains.

The binding event itself can influence the conformational state of the PEG chain. Upon binding of the biotin moiety to streptavidin, the PEG chain becomes tethered at both ends (one to the conjugated molecule/surface and the other indirectly to streptavidin). This confinement reduces the conformational entropy of the PEG chain, which is a thermodynamic penalty that contributes to the lower binding affinity of PEGylated biotin compared to free biotin.

Furthermore, the binding of streptavidin to a surface functionalized with biotin-PEG can alter the viscoelastic properties of the PEG layer. For instance, if a single streptavidin molecule binds to multiple adjacent biotin-PEG lipids, it can crosslink the chains and reduce the viscoelasticity of the layer.

The dynamic nature of the PEG chain is also influenced by its environment, including solvent conditions and interactions with other molecules. In aqueous solutions, the PEG chain is heavily hydrated, forming a dynamic "cloud" that contributes to its steric hindrance effects and biocompatibility.

Reversibility and Irreversibility of Biotin-Ligand Interactions in PEGylated Systems

The interaction between biotin and avidin/streptavidin is characterized by an extremely slow dissociation rate, making the complex effectively irreversible under standard physiological conditions. nih.gov This near-permanent bond is a cornerstone of many of its applications. However, in some scenarios, the ability to reverse the interaction is highly desirable.

The presence of a PEG linker in this compound does not fundamentally change the nature of the core biotin-streptavidin interaction. The primary factors governing reversibility are related to the disruption of the binding forces within the protein's binding pocket.

Methods to achieve reversibility include:

Harsh Conditions: Traditionally, dissociation requires harsh denaturing conditions (e.g., 8 M guanidine (B92328) HCl at pH 1.5 or autoclaving), which irreversibly denature the avidin or streptavidin protein.

Elevated Temperatures: It has been demonstrated that the biotin-streptavidin interaction can be reversibly broken by incubating in aqueous solutions at temperatures above 70°C. nih.govresearchgate.net Under these conditions, both the biotin and the streptavidin can remain active after dissociation, allowing for the regeneration and reuse of streptavidin-coated surfaces or beads. nih.gov

pH-Induced Reversibility: The binding can be made reversible by chemically modifying the avidin protein. For example, nitration of a key tyrosine residue in the binding site reduces the pKa of its phenolic group. nih.govnih.gov This modified avidin binds biotin strongly at acidic to neutral pH but releases it at alkaline pH, providing a controllable, reversible system. nih.govnih.gov

While the PEG chain itself does not directly induce reversibility, the slightly weaker binding affinity of PEGylated biotin might make the dissociation under reversible conditions (like elevated temperature) more efficient compared to unmodified biotin. The stability of biotin-avidin mediated crosslinking in hydrogels has been shown to depend on the concentration of biotin, implying that a higher number of available binding interactions enhances the stability of the complex. nih.gov This suggests that factors influencing the binding affinity, such as PEGylation, could also modulate the stability and potential reversibility of the interaction.

Computational Modeling and Theoretical Considerations for Biotinamido Poly Ethylene Glycol 1000

Molecular Dynamics Simulations of Biotin-PEG Conjugates and Their Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of biotin-PEG conjugates and their interactions with biological systems at a molecular level. These simulations can reveal conformational changes, binding mechanisms, and the influence of the PEG linker on the biotin (B1667282) moiety's interaction with its target proteins, such as avidin (B1170675) and streptavidin.

Research using MD simulations has demonstrated that the binding of biotin to its target protein can induce significant conformational changes. For instance, simulations of the avidin-biotin complex show that specific loops surrounding the binding pocket, such as the L3,4 and L5,6 loops, transition from an open to a closed state upon biotin binding. This change is characterized by a decrease in the Root Mean Square Fluctuations (RMSFs) of the loop residues, indicating a reduction in their flexibility and a more stable, bound conformation researchgate.net.

Furthermore, simulations can elucidate the energetics of binding. By calculating the binding free energy, researchers can quantify the strength of the interaction between the biotin-PEG conjugate and its target. For example, simulations of PEG-linked cationic binding groups have been used to compute the binding free energy profiles, showing how factors like charge density in the headgroup influence the interaction strength with target molecules nih.gov.

Table 1: Key Findings from MD Simulations of Biotin and PEG Systems

System Studied Key Finding Reference
Avidin-Biotin Complex Binding of biotin induces a conformational change in the L3,4 and L5,6 loops of avidin, reducing their flexibility. researchgate.net
PEGylated LIMP-2 Protein PEG chains interact most frequently and strongly with surface-exposed lysine (B10760008) and arginine residues via hydrogen bonding. scienceopen.com

In Silico Prediction of Bioconjugation Efficiency and Stability

In silico methods are increasingly used to predict the efficiency of bioconjugation reactions and the stability of the resulting conjugates, such as Biotinamido Poly(ethylene glycol)1000. These computational approaches can model the reaction environment and assess factors that influence conjugation outcomes, such as steric hindrance and linker chemistry, thereby reducing the need for extensive experimental screening.

One key factor influencing conjugation efficiency is the steric hindrance imposed by the PEG chain. As the size of the PEG mask increases, the efficiency of conjugation can decrease. For example, in the development of masked interleukin-12 (IL-12), it was observed experimentally that using larger PEG1K chains resulted in a lower conjugation efficiency and a reduced number of masks per molecule compared to smaller PEG linkers, a phenomenon attributed to the increased bulkiness of the longer chains mdpi.com. Computational models can simulate the conformational space available to the PEG chain and predict how its size and flexibility might impede the approach of the reactive groups, thus forecasting conjugation efficiency.

The stability of the linkage between biotin, PEG, and a substrate is another critical parameter that can be evaluated in silico. Different linker architectures can impart varying degrees of stability. For instance, in the design of biotin-PEG-linked gold nanoparticle probes, linkers with multiple attachment points (dithiol and trithiol) were found to provide greater colloidal stability against free-thiol molecules in solution compared to single-point (monothiol) attachments nih.gov. Computational models can be used to calculate the binding energies and dissociation constants of these different linker types, providing a predictive measure of their stability under various conditions. These simulations can help in selecting the optimal linker chemistry for a specific application, ensuring the integrity of the conjugate until it reaches its target.

Computational Design and Optimization of Novel Biotin-PEG Architectures and Assemblies

Computational design provides a rational framework for creating novel biotin-PEG architectures with optimized properties and for assembling them into functional superstructures. These in silico techniques allow researchers to design and test new molecular constructs virtually before undertaking costly and time-consuming synthesis.

A prominent application of computational design is the optimization of linker length and composition. The PEG chain in a biotin-PEG conjugate acts as a spacer, and its length can be critical for biological activity. Docking simulations are a powerful tool for this purpose. In one study, a series of biotin-PEG-piperazine-1,8-naphthalimide derivatives with varying PEG linker lengths were designed as potential antitumor agents nih.gov. Docking simulations were used to predict the binding affinity of these compounds with DNA. The results showed that the length of the PEG chain significantly impacted the intercalation effect, with a chain of four PEG units yielding the highest docking score, indicating it was the optimal length for this specific interaction nih.gov.

Data sourced from a study on designing antitumor agents, where a score greater than 4 indicates a valid intercalation effect nih.gov.

Beyond optimizing individual molecules, computational methods guide the design of complex assemblies. For example, biotin-PEG linkers are used to attach gold nanoparticles to biological targets nih.gov. The design of these probes can be optimized computationally by exploring different numbers of linker anchors (e.g., monothiol vs. dithiol or trithiol) to enhance stability and binding efficiency nih.gov. Computational modeling can predict how these different architectures will affect nanoparticle properties, such as colloidal stability and target accessibility, guiding the design of more robust and sensitive diagnostic probes. This rational design approach is a cornerstone of developing new biosensors, therapeutics, and diagnostics researchgate.net.

Development of Force Fields and Simulation Parameters for PEGylated Systems

Accurate molecular dynamics simulations of systems containing this compound are fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. The development of robust and accurate force fields for PEGylated systems is an active area of research, crucial for obtaining reliable simulation results nih.gov.

Force fields can be broadly categorized into all-atom (AA) and coarse-grained (CG) models. AA models, such as the Generalized Amber Force Field (GAFF), represent every atom explicitly, offering high resolution but at a significant computational cost nih.gov. CG models, like the MARTINI force field, group several atoms into a single "bead," allowing for simulations of larger systems over longer timescales, which is often necessary to observe processes like micelle formation or protein-polymer interactions nih.govrsc.orgrsc.orgresearchgate.net.

The parameterization of these force fields is a meticulous process. For PEG, parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions must be derived. This is often done by fitting simulation results to experimental data (e.g., density, radius of gyration) or to data from higher-level quantum mechanics (QM) calculations rsc.orgrsc.org. A key challenge is ensuring the force field's "transferability," meaning its ability to accurately model the polymer in different environments, such as in water versus organic solvents rsc.org.

Recent advancements include the development of coarse-grained force fields where non-bonded interactions are trained using quantum mechanics, leading to improved accuracy rsc.orgrsc.org. For the MARTINI force field, specific bead types have been developed and refined to better represent PEG monomers and their interactions with other molecules, including water, lipids, and proteins rsc.orgresearchgate.net. The development of tools like Polyply has also simplified and standardized the process of generating starting structures and topologies for polymer simulations using the MARTINI framework researchgate.net. The continuous refinement of these force fields is essential for advancing the predictive power of molecular simulations in the design and analysis of PEGylated systems nih.gov.

Future Research Directions, Challenges, and Emerging Paradigms for Biotinamido Poly Ethylene Glycol 1000 Based Systems

Innovations in Biotinylation and PEGylation Chemistries and Reagents

The continuous evolution of biotinylation and PEGylation techniques is fundamental to enhancing the capabilities of Biotinamido Poly(ethylene glycol)1000. Innovations are focused on achieving greater control over the conjugation process, leading to more homogeneous and functional products.

Biotinylation Chemistries: Future research will likely move beyond traditional chemical biotinylation, which can result in heterogeneous products, towards more refined, site-specific methods. nih.gov Enzymatic biotinylation, utilizing enzymes like E. coli biotin (B1667282) ligase (BirA), offers a highly specific approach, covalently attaching biotin to a predetermined 15 amino acid sequence known as the AviTag. nih.govwikipedia.org This ensures precise control over the biotinylation site, which is crucial for preserving the function of the conjugated protein. nih.govwikipedia.org Innovations may focus on developing new ligases with different specificities or optimizing existing enzymatic systems for higher efficiency and broader applicability in both in vitro and in vivo settings. springernature.com Another promising area is the development of chemoselective reactions that target specific functional groups, such as the intein-mediated reaction with a C-terminal thioester, allowing for site-specific labeling. springernature.com

PEGylation Chemistries and Reagents: Advancements in PEGylation are geared towards creating "smart" polymers and achieving more controlled attachment. While conventional PEGylation enhances a molecule's half-life and solubility, next-generation strategies aim for targeted delivery and controlled release. nih.govfujifilm.com This includes the development of stimuli-responsive PEG coatings that react to changes in the microenvironment, such as pH, temperature, or light, to release a therapeutic agent. numberanalytics.com Reagents like N-hydroxysuccinimide (NHS)-activated PEG are commonly used to react with primary amines on proteins, but future work will likely expand the toolkit of reactive groups to allow for more versatile conjugation strategies. nih.gov Multi-arm and branched PEG structures are also being explored to create highly functionalized scaffolds and drug delivery systems. fujifilm.com

Table 1: Comparison of Biotinylation Techniques

Technique Method Specificity Key Advantages Potential Future Innovations
Chemical Biotinylation Uses reagents like NHS-esters to target primary amines, or maleimides for sulfhydryl groups. wikipedia.org Non-specific or semi-specific. nih.gov Versatile, wide range of available reagents. wikipedia.org Development of more chemoselective reagents with higher specificity and milder reaction conditions.
Enzymatic Biotinylation Employs biotin ligases (e.g., BirA) to attach biotin to a specific peptide sequence (e.g., AviTag). nih.govwikipedia.org Site-specific. nih.gov Produces a homogeneous product with high yield, preserving protein function. nih.gov Engineering novel ligases for different target sequences; optimizing for in vivo and cell-free systems. springernature.com
Intein-Mediated Ligation A protein splicing process generates a reactive C-terminal thioester for chemoselective reaction with cysteine-biotin. springernature.com Site-specific (C-terminus). springernature.com Allows direct capture of proteins from cell mixtures without prior purification. springernature.com Expanding the methodology to other protein termini or internal sites.

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functionalized Materials)

The integration of this compound into advanced manufacturing processes like 3D bioprinting is a significant leap towards creating complex, functional tissues and materials. PEG-based hydrogels are ideal for bioprinting due to their high water content, biocompatibility, and tunable mechanical properties, which mimic the natural extracellular matrix (ECM). biochempeg.com

Researchers are developing bioinks using photo-crosslinkable and biodegradable PEG derivatives, such as poly(ethylene glycol)-dimethacrylate (PEGDMA) and oligo(poly(ethylene glycol) fumarate) (OPF). researchgate.netnih.gov Studies have specifically investigated PEGDMA with a molecular weight of 1000 Da as a component to enhance the mechanical properties of bioinks for stereolithography (SLA) bioprinting. researchgate.netbohrium.com The incorporation of this compound into these bioinks would allow for the precise, layer-by-layer deposition of biotin moieties within the 3D-printed scaffold. This opens up the possibility of creating scaffolds with spatially controlled patterns of bioactivity. For instance, by printing a biotin-functionalized scaffold, researchers could later immobilize streptavidin-conjugated growth factors, adhesion peptides, or even cells in specific locations, thereby guiding tissue formation and regeneration with high fidelity. Future work will focus on optimizing the printability of these functionalized bioinks and demonstrating their utility in creating complex, multi-cellular tissue constructs. nih.gov

Development of Multi-Functional and Smart Biotin-PEG Conjugates

The linear structure of this compound, with biotin at one end and a reactive group at the other, serves as a perfect template for creating sophisticated, multi-functional systems. jenkemusa.com The future lies in designing "smart" conjugates that can perform multiple tasks or respond to specific biological cues. numberanalytics.com

Multi-Functional Systems: Researchers are developing strategies to assemble conjugates with precise stoichiometries. mpg.de For example, a Biotin-PEG chain can be linked to a photosensitizer like tetraphenylporphyrin (B126558) (TPP) and then self-assembled into nanoparticles capable of encapsulating a chemotherapy drug such as doxorubicin. nih.govrsc.org This creates a single system for combined chemo-photodynamic therapy. By including biotin as a targeting ligand, these nanoparticles can be directed towards cancer cells that overexpress biotin receptors. nih.govnih.gov Future research will expand this paradigm by incorporating different therapeutic agents, imaging probes, and targeting moieties onto a single Biotin-PEG-based platform.

Smart, Stimuli-Responsive Systems: Smart conjugates are designed to change their properties in response to internal or external stimuli. rsc.orgnih.gov For instance, a drug can be attached to a Biotin-PEG linker via a pH-sensitive bond, such as a hydrazone linkage. nih.gov In the neutral pH of the bloodstream, the conjugate remains stable. However, upon reaching the acidic microenvironment of a tumor or being internalized into a lysosome, the bond cleaves, releasing the drug precisely at the target site. nih.govnih.gov Other stimuli being explored include temperature, light, and specific enzymes. numberanalytics.comjenkemusa.com The development of these systems will lead to more effective therapies with fewer off-target effects.

Table 2: Examples of Multi-Functional and Smart Biotin-PEG Systems

System Type Components Functionality Stimulus/Target Reference
Multi-Functional Nanoparticle TPP-PEG-Biotin, Ruthenium Complex Photodynamic Therapy, Chemotherapy GRP78 and Lysosomes in Cancer Cells nih.gov
Multi-Functional Nanoparticle TPP-PEG-Biotin, Doxorubicin Photodynamic Therapy, Chemotherapy Mitochondria and Lysosomes in Cancer Cells rsc.org
pH-Responsive System Biotin-PEG-Hydrazone-Drug Controlled Drug Release Low pH (e.g., tumor microenvironment, endosomes) nih.gov
Multi-Valent Targeting Streptavidin, Biotin-PEG-Fluorophore, Biotin-PEG-Folic Acid Cell Imaging, Targeted Delivery Folate Receptors on Cancer Cells mpg.de

Addressing Challenges in Scale-Up and Controlled Synthesis for Research Applications

While the synthesis of this compound and its conjugates is well-established at the lab scale, significant challenges remain in scaling up production for widespread research and potential future clinical applications. The primary challenge lies in achieving controlled and reproducible synthesis to ensure a homogeneous product. nih.gov

Exploration of Biotinamido Poly(ethylene glycol) in Novel Regenerative Medicine Scaffolds and Tissue Engineering (excluding human trials)

This compound is a highly promising component for creating the next generation of scaffolds for tissue engineering and regenerative medicine. sigmaaldrich.comnews-medical.net PEG, by itself, is bio-inert and does not promote cell adhesion. researchgate.net However, this "blank slate" property is advantageous, as it can be modified with specific bioactive molecules to precisely control cellular responses. sigmaaldrich.comresearchgate.net

By incorporating this compound into hydrogel scaffolds, researchers can create a platform for the specific and oriented immobilization of biomolecules. nih.gov For example, a biotinylated scaffold can be functionalized with streptavidin-conjugated cell adhesion peptides like Arg-Gly-Asp (RGD) to promote cell attachment. researchgate.net It could also be used to bind growth factors or other signaling molecules, creating a microenvironment that guides cell proliferation and differentiation. nih.gov Studies have shown that the elasticity of PEG-based hydrogels can influence the behavior of human mesenchymal stem cells, directing their differentiation pathways. nih.gov The ability to spatially pattern these biotin-binding sites within a scaffold using techniques like 3D bioprinting could allow for the engineering of complex tissue architectures, such as bone or nerve tissue. nih.gov Future research in this area (excluding human trials) will focus on designing these bioactive scaffolds to regenerate specific tissues and understanding the complex interplay between the material properties and cellular behavior. nih.gov

Advancements in Detection and Imaging Modalities Utilizing Biotinamido Poly(ethylene glycol)

The strong and specific biotin-streptavidin interaction is a cornerstone of many detection and imaging assays. creative-proteomics.com The use of a PEG spacer, as in this compound, further enhances these applications by increasing solubility, reducing steric hindrance, and minimizing non-specific binding. nih.govacs.org

Future advancements are expected in several areas:

Multiplexed Assays: Biotin-PEG linkers are being used to create universal probes for the simultaneous detection of different classes of biomolecules, such as proteins and nucleic acids, on a single platform. nih.govnih.gov Gold nanoparticle probes functionalized with Biotin-PEG can be used in microarray assays, offering high sensitivity for early disease diagnosis. nih.gov

Improved Immunoassays: In immunoassays, biotinylated antibodies are often captured by streptavidin-coated surfaces. nih.gov Using Biotin-PEG conjugates can improve the performance of these assays by enhancing the accessibility of the biotin moiety and reducing non-specific adsorption. acs.org

Enhanced In Vivo Imaging: In a technique known as pre-targeting, a biotinylated antibody is first administered to target a specific tissue, such as a tumor. After the antibody has accumulated at the target and cleared from circulation, a streptavidin-conjugated imaging agent is administered, which rapidly binds to the localized biotinylated antibody. This strategy significantly improves the target-to-background signal. Biotin-PEGylated liposomes, radiolabeled with isotopes like Technetium-99m, have been used in combination with avidin (B1170675) to improve the scintigraphic imaging of infections. nih.gov The PEG component helps prolong circulation time, while the subsequent injection of avidin rapidly clears unbound liposomes from the blood, enhancing the image contrast. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Biotin-PEG Compounds

As the use of biotin-PEG compounds grows, so does the need for more sustainable and environmentally friendly synthesis methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Applying these principles to the synthesis of this compound could involve several approaches. One of the most promising is the expanded use of enzymatic catalysis. As mentioned earlier, biotin ligases like BirA operate under mild, aqueous conditions and offer high specificity, reducing the need for harsh chemical reagents and complex purification steps associated with traditional chemical biotinylation. nih.govwikipedia.org This aligns perfectly with green chemistry goals.

For the PEGylation step, future research could focus on replacing conventional organic solvents with greener alternatives, such as water or supercritical fluids. rsc.org The development of more efficient catalytic systems for PEG activation could also reduce energy consumption and waste. Furthermore, designing the entire synthesis process with a focus on atom economy—maximizing the incorporation of all materials used in the process into the final product—will be a key aspect of developing truly sustainable methods for producing these valuable compounds. The shift towards biodegradable PEG alternatives, although a long-term goal, would also represent a major step forward in the sustainability of these materials.

Conclusion and Outlook

Summary of Key Research Contributions and Advancements in Biotinamido Poly(ethylene glycol)1000 Studies

Research surrounding this compound and its derivatives has been pivotal in advancing the fields of targeted drug delivery, diagnostics, and bioconjugation techniques. The primary contribution of this compound lies in its utility as a heterobifunctional linker, combining the high specificity of the biotin-avidin interaction with the biocompatibility and solubility of a Poly(ethylene glycol) (PEG) spacer of approximately 1000 Da.

A significant area of advancement has been in the surface modification of nanoparticles and liposomes for targeted drug delivery . Researchers have successfully functionalized various nanocarriers with this compound to enhance their delivery to specific cells, particularly cancer cells that overexpress biotin (B1667282) receptors. mdpi.com For instance, studies have demonstrated that biotin-conjugated PEG-PCL (Poly(ε-caprolactone)) nanomicelles lead to higher drug uptake in cancer cell lines like MCF-7 and HeLa compared to non-targeted formulations. mdpi.com The PEG 1000 linker in these constructs plays a crucial role in providing a "stealth" layer, which helps to reduce clearance by the immune system and prolong circulation time. nih.gov

The synthesis and characterization of these biotinylated PEG polymers have also seen considerable progress. The development of reliable methods to create copolymers such as Poly(lactic acid)-poly(ethylene glycol)-biotin has been instrumental. researchgate.net These studies emphasize the importance of maintaining the structural integrity and binding capability of the biotin moiety throughout the synthesis process to ensure effective targeting.

Furthermore, the use of this compound has been central to the development of sensitive diagnostic assays and purification systems . The strong and specific binding of the biotin group to avidin (B1170675) or streptavidin allows for the efficient capture and detection of target molecules. This has been applied in the creation of universal nanoparticle probes for the simultaneous detection of nucleic acids and proteins, where the biotin-PEG linker reduces nonspecific adsorption and improves assay specificity. nih.gov Additionally, these linkers have been instrumental in developing novel immunogenicity assays to detect both anti-drug and anti-PEG antibodies.

Advancements have also been made in understanding the influence of the PEG linker length on the efficacy of targeted therapies. While not always focused exclusively on the 1000 Da variant, comparative studies have shown that the length of the PEG chain can significantly impact tumor retention and systemic clearance of targeted agents. mdpi.com This has spurred further investigation into optimizing the PEG linker length for different therapeutic and diagnostic applications.

Table 1: Key Research Contributions of this compound and its Derivatives

Research AreaKey ContributionExample Application
Targeted Drug Delivery Surface modification of nanocarriers for specific cell targeting.Biotin-PEG-PCL nanomicelles for enhanced drug uptake in cancer cells. mdpi.com
Prolonged circulation time of therapeutics."Stealth" liposomes that evade the immune system. nih.gov
Diagnostics Development of sensitive and specific bioassays.Universal gold nanoparticle probes for simultaneous nucleic acid and protein detection. nih.gov
Creation of novel immunogenicity assays.Detection of anti-drug and anti-PEG antibodies.
Bioconjugation Versatile linking of biotin to various molecules.Functionalization of nanoparticles with targeting ligands. nih.gov
Synthesis of complex biocompatible polymers.Creation of degradable Poly(lactic acid)-poly(ethylene glycol)-biotin copolymers. researchgate.net

Prospective Outlook on the Enduring Significance and Potential of this compound in Future Scientific Endeavors

The future for this compound and its related compounds appears promising, with several avenues for continued research and application. Its established role as a reliable and effective biotinylation reagent ensures its ongoing relevance in fundamental biological research, from protein-protein interaction studies to cellular imaging.

One of the most significant future directions lies in the refinement of targeted therapeutic systems . As our understanding of disease-specific biomarkers grows, the ability to precisely target therapies to affected cells becomes increasingly critical. This compound will likely continue to be a key component in the design of next-generation drug delivery vehicles, including more complex nanostructures and theranostic agents that combine therapeutic and diagnostic capabilities. The optimization of the PEG 1000 linker length for specific applications to balance stealth properties with target interaction will be an important area of investigation. nih.gov

The field of personalized medicine also presents a significant opportunity. The versatility of this compound allows for its conjugation to a wide array of targeting moieties, such as antibodies and peptides, which can be tailored to an individual's specific disease profile. This could lead to the development of more effective and less toxic treatment regimens.

Furthermore, the application of this compound is expanding into the realm of regenerative medicine and tissue engineering . The ability to functionalize biomaterials and scaffolds with specific cell-binding ligands can guide cell adhesion, proliferation, and differentiation, which is crucial for the development of artificial tissues and organs.

While the core technology of PEGylation has faced some challenges, such as the potential for immunogenicity, the ongoing research into modifying and optimizing PEG structures, including the use of specific linker lengths like PEG 1000, suggests that these hurdles can be overcome. nih.govnih.gov The development of next-generation biotin-PEG linkers with enhanced stability and reduced immunogenicity will be a key area of future research.

Q & A

Q. How can researchers reconcile discrepancies between in vitro binding assays and cellular uptake studies for PEGylated biotin systems?

  • Methodological Answer : Cell membrane composition (e.g., lipid rafts) may sterically hinder PEG-biotin/streptavidin interactions. Perform flow cytometry with competitive inhibitors (e.g., free biotin) and confocal microscopy to visualize internalization pathways. Adjust PEG chain length or introduce cleavable linkers (e.g., disulfide bonds) to enhance accessibility .

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